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Compound of Interest

Compound Name: 3-Fluoro-5-iodophenol

Cat. No.: B1532797

An In-depth Technical Guide: 3-Fluoro-5-iodophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, providing detailed information on the chemical structure,
properties, synthesis, and applications of 3-Fluoro-5-iodophenol. As a halogenated phenol,
this compound represents a versatile building block in medicinal chemistry and materials
science, offering unique reactivity and property-modulation capabilities.

Chemical Identity and Molecular Structure

3-Fluoro-5-iodophenol is an aromatic organic compound characterized by a phenol ring
substituted with both a fluorine and an iodine atom at the meta positions relative to the hydroxyl
group. This substitution pattern imparts specific chemical properties that are highly valuable in
organic synthesis.

IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance,
procurement, and scientific communication. The key identifiers for 3-Fluoro-5-iodophenol are
summarized below.
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Identifier Value Source(s)
IUPAC Name 3-fluoro-5-iodophenol [1112][3]
CAS Number 939771-60-5 [1][2][4][5]
Molecular Formula CeH4FIO [11[4]

OGZQPUORKLLIGI-
InChl Key [1][2]13]
UHFFFAOYSA-N

Canonical SMILES C1=C(C=C(C=C1F)I)O [1]

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and
interaction with biological systems.

Caption: 2D structure of 3-Fluoro-5-iodophenol.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are foundational for its application in
experimental work, guiding decisions on purification, handling, and structural elucidation.

hvsicochemical

Property Value Source(s)

Molecular Weight 238.00 g/mol [1][2][4]

Solid or liquid; may appear as
Appearance ) ] [21[61[7]
a white crystalline powder

N Store at 2-8°C, sealed in a dry,
Storage Conditions [2]
dark place

Anticipated Spectroscopic Profile

While proprietary vendor data is common, the expected spectroscopic features for 3-Fluoro-5-
iodophenol can be reliably predicted based on its structure. These predictions are essential for
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quality control and reaction monitoring. For experimental spectra, consulting a comprehensive
database such as the SDBS is recommended.[8]

'H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (approx. 6.5-7.5 ppm). Each signal will correspond to one of the protons on
the benzene ring. The splitting patterns will be complex due to proton-proton (ortho- and
meta-coupling) and proton-fluorine coupling.

e 13C NMR: The carbon NMR spectrum should display six unique signals for the six carbons of
the aromatic ring. The carbon atom bonded to the fluorine will show a large coupling
constant (*JCF), and other carbons will show smaller long-range couplings (2JCF, 3JCF),
which are diagnostic for identifying the fluorine substitution pattern.

« Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad peak
around 3200-3600 cm~1 for the O-H stretch of the phenol, sharp peaks around 1450-1600
cm~1 for the aromatic C=C stretching, and a strong band around 1200-1300 cm~1 for the C-O
stretching.

e Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M*)
peak at m/z = 238. The presence of iodine (*2’I is 100% abundant) gives a very characteristic
and easily identifiable molecular ion peak without a complex isotopic pattern from the
halogen itself.

Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the utilization of any chemical building
block. A common and reliable method for synthesizing substituted phenols is through the
diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

Exemplary Synthetic Protocol: Diazotization of 3-Fluoro-
5-iodoaniline

This protocol describes a well-established transformation that is readily adaptable for 3-Fluoro-
5-iodophenol. The causality behind each step is explained to provide a deeper understanding
of the process. This general approach is documented for related fluorinated anilines.[9]

Step 1: Diazonium Salt Formation
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In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-5-
iodoaniline to a dilute aqueous solution of a strong acid (e.g., H2SOa).

Cool the resulting slurry to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical
to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at
higher temperatures.

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2z) dropwise, ensuring the
internal temperature does not exceed 5 °C. Causality: The reaction of the primary amine with
nitrous acid (formed in situ from NaNO:2 and the strong acid) generates the electrophilic
nitrosonium ion (NO+*), which is attacked by the amine to form the diazonium salt.

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete
to ensure full conversion.

Step 2: Hydrolysis of the Diazonium Salt

In a separate vessel, prepare a solution of aqueous sulfuric acid, optionally containing a
copper(ll) sulfate catalyst. Heat this solution to boiling.

Slowly add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous
evolution of nitrogen gas will be observed. Causality: The C-N bond in the diazonium salt is
weak. In the presence of water at high temperatures, the diazonium group (-N27) is displaced
by a hydroxyl group (-OH) in an SN1-type reaction, releasing highly stable dinitrogen gas,
which drives the reaction to completion.

After the addition is complete, continue to heat the mixture for 15-20 minutes to ensure
complete hydrolysis.

Cool the reaction mixture to room temperature. The crude product may precipitate or form an
oil.

Step 3: Work-up and Purification

o Extract the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether or
ethyl acetate).
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» Wash the combined organic layers with water and then with a saturated sodium bicarbonate
solution to remove any residual acid.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 3-Fluoro-5-iodophenol.

» Purify the crude product via flash column chromatography or distillation under reduced
pressure to obtain the final product of high purity.

Synthetic Workflow Diagram
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Caption: Workflow for the synthesis of 3-Fluoro-5-iodophenol.
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Applications in Research and Drug Development

The strategic placement of fluorine and iodine atoms makes 3-Fluoro-5-iodophenol a highly
valuable scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and
lipophilicity of a drug molecule, attributes that are highly sought after in modern drug design.
[10] The iodine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond-
forming cross-coupling reactions.

Case Study: A Scaffold for Advanced Bioimaging Agents

While direct applications of 3-Fluoro-5-iodophenol are specific to individual research
programs, its structural motif is found in precursors for sophisticated medical imaging agents.
For instance, the closely related compound 3-Fluoro-5-iodobenzamide is a key precursor for
synthesizing radiolabeled probes for Positron Emission Tomography (PET) and Single Photon
Emission Computed Tomography (SPECT).[11]

These probes are often designed to target cancer-related biomarkers, such as Poly (ADP-
ribose) polymerase (PARP), an enzyme crucial for DNA repair that is overexpressed in many
cancers.[11] The 3-fluoro-5-iodophenyl core allows for dual-modality labeling:

» Radioiodination for SPECT: The iodine atom can be replaced with a radioactive isotope of
iodine (e.g., &l or 123]),

o Radiofluorination for PET: While direct replacement is less common, the stable fluorine atom
directs synthetic modifications, and other positions can be labeled with 18F,

The phenol group of 3-Fluoro-5-iodophenol serves as an excellent starting point to synthesize
derivatives like the corresponding benzamide through multi-step sequences, highlighting its
utility as a foundational building block.

Conceptual Application Workflow
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Caption: Conceptual use of the 3-fluoro-5-iodophenyl scaffold.

Safety, Handling, and Storage
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Proper handling of halogenated organic compounds is essential to ensure laboratory safety.
The following information is based on GHS classifications and data from suppliers.

GHS Hazard ldentification

Hazard Class Statement Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed GHSO07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritation GHSO07 (Exclamation Mark)

) H318: Causes serious eye ]
Serious Eye Damage GHSO05 (Corrosion)
damage

) H335: May cause respiratory )
STOT, Single Exposure ritati GHSO07 (Exclamation Mark)
irritation

Source: PubChem, Sigma-
Aldrich[1][2]

Recommended Handling Procedures

e Engineering Controls: Use only under a chemical fume hood to minimize inhalation
exposure.[12] Ensure an eyewash station and safety shower are readily accessible.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all
skin contact.

o Respiratory Protection: If working outside a fume hood or with fine powders, use a
NIOSH/MSHA-approved respirator.[12]

o First Aid Measures:

o Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the
upper and lower eyelids. Seek immediate medical attention.[12]
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o Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
Seek medical attention if irritation persists.[14]

o Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor
immediately.[12]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.[12]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.[2][14]

Conclusion

3-Fluoro-5-iodophenol is a strategically designed chemical intermediate with significant
potential in advanced scientific research, particularly in the fields of medicinal chemistry and
drug development. Its unique combination of a nucleophilic phenol, a versatile iodinated site for
cross-coupling, and a property-modulating fluorine atom makes it a powerful tool for
synthesizing complex molecular architectures, including next-generation diagnostic imaging
agents and therapeutic candidates. Adherence to strict safety protocols is mandatory when
handling this compound to mitigate its associated hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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